3-Fluorocatechol
Overview
Description
3-Fluorocatechol, also known as 3-fluoro-1,2-benzenediol, is an organic compound with the molecular formula C6H5FO2. It is a fluorinated derivative of catechol, characterized by the presence of a fluorine atom at the third position of the benzene ring. This compound is a colorless crystalline solid that is soluble in water and alcohols but insoluble in non-polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorocatechol can be synthesized through several methods. One common method involves the reaction of 2-fluoro-6-iodophenol with potassium hydroxide in water under reflux conditions for 8 hours. The reaction mixture is then neutralized with hydrochloric acid to adjust the pH to 2-3, followed by filtration and washing to obtain the product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is carried out in large reactors with efficient stirring and temperature control to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorocatechol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products:
Oxidation: Formation of 3-fluoro-1,2-benzoquinone.
Reduction: Formation of 3-fluoro-1,2-dihydroxybenzene.
Substitution: Formation of various substituted fluorocatechols depending on the electrophile used.
Scientific Research Applications
3-Fluorocatechol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of synthetic humic acids.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-fluorocatechol involves its interaction with various enzymes and metabolic pathways. It can act as a substrate for catechol dioxygenase, leading to the formation of fluorinated intermediates. These intermediates can undergo further metabolic transformations, resulting in the release of fluoride ions and the formation of various metabolites .
Comparison with Similar Compounds
- 3-Fluorophenol
- 4-Fluorocatechol
- 2-Fluorocatechol
- 3,4-Difluorocatechol
Comparison: 3-Fluorocatechol is unique due to the position of the fluorine atom, which influences its reactivity and interaction with enzymes. Compared to 4-fluorocatechol, it has different electrophilic substitution patterns and metabolic pathways. The presence of the fluorine atom at the third position also affects its physicochemical properties, such as solubility and stability .
Properties
IUPAC Name |
3-fluorobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOSJQLIRGXWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189839 | |
Record name | 1,2-Benzenediol, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363-52-0 | |
Record name | 3-Fluoro-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=363-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediol, 3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediol, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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